![molecular formula C14H22N2O4S3 B2671796 Methyl 3-((3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1428347-47-0](/img/structure/B2671796.png)
Methyl 3-((3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It incorporates a thiophene species, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is derived from their spectral information . For example, the 13 C-NMR (150 MHz, CDCl 3) δ (ppm) of a similar compound was: 14.3, 14.4 (CH 2 CH 3), 16.8 (CH 3), 30.3 (CH 3-pyridine), 60.2, 60.7 (CH 2 CH 3), 109.5, 110.0, 119.7, 120.3, 123.7, 124.7, 129.7, 138.8, 139.7, 146.0, 155.0, 161.6, 162.9 (Ar–C), 166.5, 167 .Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds involve the reaction of enaminones with different nucleophiles and electrophiles . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with structures similar to Methyl 3-((3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated interesting activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain derivatives showcased potent activity, surpassing that of reference drugs in some cases, highlighting the potential of these structures in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis and Reactivity
The reactivity of similar sulfonamide and sulfoxide compounds has been extensively studied, leading to the development of stabilized sulfonium ylides and various cyclic and acyclic structures. These studies not only provide insights into the mechanisms of reactions involving sulfoxides and carbodiimides but also highlight the versatility of these compounds in organic synthesis. For instance, reactions involving sulfoxides have been used to synthesize highly stabilized sulfonium ylides, which are crucial intermediates in organic synthesis (Cook & Moffatt, 1968).
Photodegradation Studies
The study of photodegradation pathways of benzothiophene derivatives in aqueous solutions helps understand the environmental fate of crude oil components following spills. Such studies are crucial for developing strategies to mitigate the environmental impact of oil spills, demonstrating the broader applications of research on thiophene derivatives (Andersson & Bobinger, 1996).
Chemosensors for Metal Ions
Compounds with thiophene sulfonamide motifs have been utilized in the development of chemosensors for detecting metal ions. For example, a synthesized chemosensor showed selective fluorescence upon binding with Al(III) ions, indicating its potential application in environmental monitoring and biological research (Ding et al., 2013).
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 3-[[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S3/c1-15(2)9-11-10-21-7-4-6-16(11)23(18,19)12-5-8-22-13(12)14(17)20-3/h5,8,11H,4,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCSIWOUDVWYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.